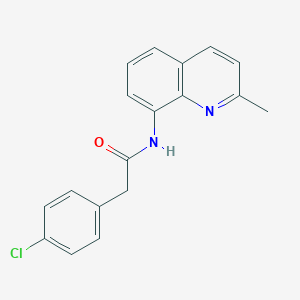![molecular formula C23H28ClN3O4 B244236 Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, also known as MCL-1 inhibitor, is a small molecule that has been widely studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor acts by binding to the BH3-binding groove of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, thereby preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. It has been shown to be highly selective for Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, with minimal off-target effects on other proteins.
Biochemical and Physiological Effects:
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has been found to induce apoptosis in a variety of cancer cell lines, including those that are resistant to other forms of chemotherapy. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has limited activity against normal cells, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor is its high selectivity for Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, which minimizes off-target effects on other proteins. It has also been found to be effective against cancer cells that are resistant to other forms of chemotherapy. However, Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has limited activity against normal cells, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor. One potential direction is the development of combination therapies that include Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor, as it has been found to enhance the efficacy of other cancer treatments. Another direction is the identification of biomarkers that can predict the response of cancer cells to Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor, which could help to personalize cancer treatment. Additionally, further studies are needed to better understand the safety and efficacy of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor in clinical trials.
Synthesemethoden
The synthesis of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor involves the condensation of 4-methyl-1-piperazinecarboxylic acid with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to amino group. The resulting amine is then coupled with methyl 3-amino-4-(2-methyl-2-(4-chlorophenoxy)propanoylamino)benzoate to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, which is overexpressed in many types of cancer. Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C23H28ClN3O4 |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H28ClN3O4/c1-23(2,31-18-8-6-17(24)7-9-18)22(29)25-19-15-16(21(28)30-4)5-10-20(19)27-13-11-26(3)12-14-27/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
InChI-Schlüssel |
QIXRUZDEJBCARP-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244166.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B244172.png)